molecular formula C22H26FN3O4S B2624664 N-(4-fluorophenyl)-4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxamide CAS No. 1235286-19-7

N-(4-fluorophenyl)-4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxamide

Cat. No.: B2624664
CAS No.: 1235286-19-7
M. Wt: 447.53
InChI Key: WCIPNIAILHMFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine Core Geometry

The piperidine ring adopts a chair conformation, minimizing steric strain. Substituents at the 1- and 4-positions occupy equatorial orientations to reduce 1,3-diaxial interactions. This spatial arrangement is critical for maintaining the compound’s stability and reactivity.

Functional Group Hierarchy

  • 1-Carboxamide Group :

    • The carboxamide ($$-\text{CONH}-$$) at position 1 introduces hydrogen-bonding capacity via the carbonyl oxygen and amide nitrogen.
    • The 4-fluorophenyl moiety enhances electron-withdrawing effects, polarizing the amide bond and influencing π-π stacking interactions.
  • 4-((3-(Phenylsulfonyl)propanamido)methyl) Substituent :

    • Methyl Linker : A $$-\text{CH}_{2}-$$ bridge connects the piperidine to the propanamido group, providing conformational flexibility.
    • Propanamido Chain : The $$-\text{NHCOCH}{2}\text{CH}{2}-$$ spacer extends the substituent’s reach, facilitating interactions with hydrophobic pockets.
    • Phenylsulfonyl Terminal Group : The $$-\text{SO}{2}\text{C}{6}\text{H}_{5}$$ moiety introduces strong electron-withdrawing characteristics and steric bulk, modulating solubility and binding affinity.

Key Structural Motifs :

Feature Role Example Analogues
Piperidine-carboxamide Hydrogen-bond donor/acceptor 1-(Phenylsulfonyl)piperidine-4-carboxamide
Fluorinated aryl Electronic modulation 4-methyl-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Sulfonamide-propanamido Solubility & steric effects 2-(3-(phenylsulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Comparative Analysis with Related Piperidine-Carboxamide Derivatives

Substituent Positioning and Electronic Effects

Compared to simpler analogues like 1-(benzenesulfonyl)piperidine-4-carboxamide , the target compound exhibits enhanced complexity through its 4-position substituent. The propanamido-methyl linker differentiates it from derivatives with direct sulfonyl attachments (e.g., 1-[(4-fluorophenyl)sulfonyl]-N-(2-pyridinyl)-3-piperidinecarboxamide), enabling extended molecular interactions.

Fluorophenyl vs. Other Aryl Groups

The 4-fluorophenyl group contrasts with electron-rich aryl systems (e.g., 4-(trifluoromethyl)phenyl in 4-methyl-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide). Fluorine’s electronegativity fine-tunes the amide’s electron density, affecting dipole moments and crystal packing.

Sulfonamide Variations

The 3-(phenylsulfonyl)propanamido chain distinguishes this compound from sulfonamides directly bonded to the piperidine nitrogen (e.g., (3S)-N-(4-chloro-3-fluorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide). This extended chain may reduce metabolic clearance compared to compact sulfonyl groups.

Comparative Table :

Compound Piperidine Position Key Substituents Molecular Formula
Target Compound 1, 4 4-fluorophenylamide; 3-(phenylsulfonyl)propanamidomethyl $$ \text{C}{22}\text{H}{28}\text{FN}{3}\text{O}{5}\text{S} $$
1-(Benzenesulfonyl)piperidine-4-carboxamide 1, 4 Benzenesulfonyl; carboxamide $$ \text{C}{12}\text{H}{16}\text{N}{2}\text{O}{3}\text{S} $$
4-methyl-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide 1, 4 4-(trifluoromethyl)phenyl; methyl $$ \text{C}{14}\text{H}{17}\text{F}{3}\text{N}{2}\text{O} $$

Properties

IUPAC Name

4-[[3-(benzenesulfonyl)propanoylamino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S/c23-18-6-8-19(9-7-18)25-22(28)26-13-10-17(11-14-26)16-24-21(27)12-15-31(29,30)20-4-2-1-3-5-20/h1-9,17H,10-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIPNIAILHMFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step might involve nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the phenylsulfonyl group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.

    Amidation: The final step involves forming the amide bond, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the piperidine ring or the phenylsulfonyl group.

    Reduction: Reduction reactions could target the amide bond or the sulfonyl group.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or organolithium compounds.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for conditions like pain, inflammation, or psychiatric disorders.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and phenylsulfonyl groups might play a role in binding affinity and specificity, while the piperidine ring could influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Key Observations :

  • Fluorophenyl Group : Common in all compounds, likely enhancing bioavailability and target binding via hydrophobic/π-π interactions .
  • Sulfonamide vs. Heterocycles: The target compound and ’s analog use sulfonamide groups, which may improve solubility and enzyme inhibition.
  • Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound could enhance metabolic stability compared to the phenylsulfonyl group in the target compound .

Analysis :

  • The lower yield (63%) in may reflect challenges in enantioselective synthesis or steric hindrance from the benzo[d][1,3]dioxol-5-yloxy group.
  • Higher yield (74%) in suggests efficient coupling of preformed heterocyclic and carboxamide moieties .

Biological Activity

N-(4-fluorophenyl)-4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxamide, a compound with a complex structure, has gained attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H18FNO4S2C_{17}H_{18}FNO_4S_2, characterized by the presence of a fluorophenyl group and a phenylsulfonyl group attached to a propanamide backbone . These functional groups are significant for its biological activity, influencing properties such as lipophilicity and binding affinity to various targets.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Fluorophenylsulfonyl Intermediate : Sulfonylation of 4-fluoroaniline with sulfonyl chloride under basic conditions.
  • Coupling with Propanamide : The intermediate is coupled with a propanamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes involved in biological processes:

  • Cathepsin K : A study suggests that it inhibits cathepsin K, an enzyme crucial for bone resorption, indicating potential applications in treating osteoporosis and other bone-related diseases.

The mechanism of action involves interactions with specific molecular targets, particularly enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzymatic activity. Additionally, the fluorophenyl group may enhance binding affinity and specificity for certain targets, making it a valuable candidate in drug development.

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Anti-inflammatory Properties : In vitro studies have shown that it may exhibit anti-inflammatory effects by modulating pathways involved in inflammation.
  • Anticancer Activity : Preliminary research indicates potential anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
3-[(4-chlorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamideStructureEnzyme inhibitor
3-[(4-bromophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamideStructureEnzyme inhibitor
3-[(4-methylphenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamideStructureEnzyme inhibitor

The presence of the fluorine atom in the phenyl ring significantly influences its chemical reactivity and biological activity compared to other halogenated analogs.

Q & A

Q. How can researchers optimize reaction yields for large-scale synthesis without compromising purity?

  • Flow chemistry : Continuous processing minimizes side reactions and improves heat management.
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., temperature, catalyst loading) using software like MODDE or JMP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.